Author: BenchChem Technical Support Team. Date: February 2026
Technical Deep Dive: Z-Lys(Tos)-Onp
Executive Summary
Z-Lys(Tos)-Onp (
-Benzyloxycarbonyl--p-toluenesulfonyl-L-lysine 4-nitrophenyl ester) is a highly specialized, heterofunctionalized amino acid derivative used primarily in solution-phase peptide synthesis and enzymatic kinetics. Its utility stems from its unique "orthogonal" protection scheme: the -Z group is acid/hydrogenolysis-labile, while the -Tosyl group is exceptionally stable, requiring sodium/liquid ammonia or strong acids (HF) for removal. The C-terminal p-nitrophenyl (ONp) ester provides a "pre-activated" handle for aminolysis, allowing peptide bond formation without additional coupling reagents.
The molecule is a tripartite system built upon an L-Lysine scaffold.[1] Understanding the differential stability of these three sectors is critical for experimental design.
Structural Decomposition
The Scaffold (Lysine): The central chiral backbone.
Sector A (N-Terminus - Z): The Benzyloxycarbonyl group.[2] It shields the
-amine, preventing polymerization. It is removed by catalytic hydrogenolysis () or HBr/AcOH.
Sector B (Side Chain - Tos): The p-Toluenesulfonyl group. It masks the basic
-amine. Crucially, it is stable to the conditions used to remove the Z group, allowing for selective N-terminal elongation while the side chain remains protected.
Sector C (C-Terminus - ONp): The p-Nitrophenyl ester.[1][3] An activated leaving group. It reacts with nucleophiles (amines) to form amides (peptide bonds) but is stable enough for storage.
Visualization of Connectivity
The following diagram illustrates the chemical connectivity and the distinct reactivity zones.
Figure 1: Structural decomposition of Z-Lys(Tos)-Onp highlighting protection zones and reactive centers.
Part 2: Physicochemical Properties[4][5]
CAS Number: 16879-94-0 (Specific to the Tosyl/ONp derivative)
Molecular Formula:
Molecular Weight: ~555.60 g/mol
Property
Description
Experimental Implication
Appearance
White to off-white crystalline powder
Yellowing indicates decomposition (release of p-nitrophenol).
Solubility
Soluble in DMF, DMSO, DCM, EtOAc.
Poor solubility in water; requires organic co-solvent for aqueous coupling.
Stability
High (Solid state, -20°C).
Hydrolyzes slowly in moist air; store desiccated.
Reactivity
Moderate (Active Ester).
Slower than OSu esters, allowing better control over side reactions.
Part 3: Synthetic Utility & Mechanism
The primary value of Z-Lys(Tos)-Onp lies in its aminolysis mechanism . Unlike free acids which require activation (EDC/DCC) that can lead to racemization, the ONp ester is pre-activated.
The Aminolysis Pathway
When an amine (e.g., the N-terminus of a growing peptide chain) attacks the carbonyl carbon of the ONp ester, a tetrahedral intermediate forms. The p-nitrophenolate anion is then expelled.
Why this matters: The leaving group, p-nitrophenol, is chromogenic (intense yellow in basic solution). This allows for visual or spectrophotometric monitoring of the reaction progress—a "self-validating" system.
Figure 2: Mechanism of aminolysis showing the release of the chromogenic leaving group.
Part 4: Experimental Protocols
Protocol 4.1: Coupling Z-Lys(Tos)-Onp to an Amino Component
Context: This protocol assumes solution-phase synthesis.
Materials:
Z-Lys(Tos)-Onp (1.1 equivalents relative to amine)
Amino component (e.g., H-Gly-OEt
HCl)
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Preparation: Dissolve the amino component (1.0 mmol) in minimal DMF (5-10 mL).
Neutralization: If the amino component is a salt (e.g., hydrochloride), add exactly 1.0 equivalent of TEA/DIPEA to free the amine. Critical: Do not use excess base yet, as it promotes racemization.
Addition: Add Z-Lys(Tos)-Onp (1.1 mmol) directly to the stirred solution.
Reaction: Stir at room temperature (20-25°C).
Observation: The solution will gradually turn yellow due to the release of p-nitrophenol.
Monitoring: Monitor via TLC (System: CHCl3/MeOH 9:1) or HPLC.[5][6] The disappearance of the ester spot and the appearance of the intense yellow p-nitrophenol spot confirms progress.
(removes p-nitrophenol and unreacted active ester—Wash until the yellow color is gone ), Brine.
Dry over
and concentrate.
Troubleshooting:
Reaction too slow? Add a catalyst: 1-Hydroxybenzotriazole (HOBt) can accelerate ONp ester reactions.
Solution turns yellow instantly? Check your base equivalents; highly basic conditions accelerate hydrolysis over aminolysis.
Part 5: Quality Control & Safety
Analytical Expectations
HPLC: Single peak. Retention time will be significant due to the hydrophobic Tosyl and Z groups.
NMR (
):
7.0-8.3 ppm: Aromatic protons (Z group, Tosyl group, and ONp group).
2.4 ppm: Singlet for the Methyl group on the Tosyl ring.
5.0 ppm: Benzylic methylene of the Z group.
Safety Profile
Sensitizer: Active esters are potent acylating agents. They can acylate proteins in the skin, leading to sensitization. Handle with gloves in a fume hood.
Tosyl Toxicity: Sulfonamides can cause allergic reactions in sensitive individuals.
References
Bodanszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters. Nature, 175, 685. Link
A Deep Dive into Protecting Group Strategy: The Case of Z-Lys(Tos)-ONp
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving the desired molecular architecture and biological activity. This control is elegantly exerted through the use of protecting groups, temporary modifications that mask a reactive site, directing the course of a chemical reaction to a specific pathway. This guide provides a comprehensive exploration of the protecting group strategy embodied in the commercially available amino acid derivative, Nα-Benzyloxycarbonyl-Nε-tosyl-L-lysine p-nitrophenyl ester, commonly abbreviated as Z-Lys(Tos)-ONp.
Through an in-depth analysis of each protective moiety—the Z group, the Tos group, and the ONp activating group—we will elucidate the chemical principles that underpin their selection and application. This guide will delve into the mechanisms of their installation and removal, the concept of orthogonality that governs their sequential cleavage, and the practical application of Z-Lys(Tos)-ONp in synthetic peptide chemistry.
The Strategic Importance of Protecting Groups in Peptide Synthesis
The synthesis of peptides, polymers of amino acids linked by amide bonds, presents a significant chemical challenge. Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group. Furthermore, many amino acids feature reactive side chains. To construct a peptide with a defined sequence, it is essential to selectively form amide bonds between the carboxyl group of one amino acid and the amino group of another, without unintended side reactions.[1][2]
Protecting groups are the cornerstone of modern peptide synthesis, enabling this requisite selectivity.[1][2] An ideal protecting group should be:
Easy to introduce: The protecting group should be readily attached to the desired functional group in high yield.
Stable: It must remain intact under the conditions of subsequent reaction steps, such as peptide coupling and the deprotection of other protecting groups.[3]
Selectively removable: The protecting group should be cleavable under specific conditions that do not affect other protecting groups or the integrity of the peptide backbone.[3]
The concept of orthogonality is central to sophisticated protecting group strategies.[3][4] Orthogonal protecting groups are sets of protecting groups that can be removed in any order, as their cleavage conditions are mutually exclusive. This allows for the selective deprotection of specific sites in a complex molecule, a crucial capability in the synthesis of modified peptides and other intricate organic molecules.
Deconstructing Z-Lys(Tos)-ONp: A Trifecta of Functionality
The molecule Z-Lys(Tos)-ONp is a testament to the power of strategic protection and activation. It is a derivative of the amino acid lysine, which has a primary amino group on its side chain (the ε-amino group) in addition to its α-amino group. In Z-Lys(Tos)-ONp, all three of lysine's reactive functionalities—the α-amino group, the ε-amino group, and the α-carboxyl group—are strategically modified.
The Z Group (Benzyloxycarbonyl): Protecting the α-Amino Group
The benzyloxycarbonyl (Z or Cbz) group is a classic and widely used protecting group for amines, first introduced by Bergmann and Zervas.[3][5] It is attached to the α-amino group of lysine in Z-Lys(Tos)-ONp.
Mechanism of Protection: The Z group is typically introduced by reacting the amino group with benzyl chloroformate (Cbz-Cl) in the presence of a base.[6] The lone pair of the nitrogen atom in the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate and displacing the chloride leaving group.
Properties and Stability: The resulting carbamate is stable to a wide range of reaction conditions, including mildly acidic and basic environments.[5][7] This stability is crucial during peptide synthesis, as it prevents the α-amino group from participating in unwanted side reactions during the coupling of subsequent amino acids.
Deprotection: The Z group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[5][7] This cleavage is clean and efficient, yielding the free amine, toluene, and carbon dioxide. Alternatively, the Z group can be removed by strong acids such as HBr in acetic acid or liquid HF, although these conditions are harsher and may not be compatible with other protecting groups or sensitive peptide sequences.[7]
The Tos Group (Tosyl): Shielding the ε-Amino Group
The tosyl (Tos) group, derived from p-toluenesulfonic acid, is a robust protecting group for the side-chain amino group of lysine.[8]
Mechanism of Protection: The tosyl group is installed by reacting the ε-amino group with tosyl chloride (TsCl) in the presence of a base. The nitrogen atom of the amino group attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride.
Properties and Stability: The resulting sulfonamide is exceptionally stable to a wide range of conditions, including the acidic and basic treatments used for the deprotection of other common protecting groups like Boc and Fmoc, as well as catalytic hydrogenolysis used to remove the Z group.[8][9] This high stability makes it an excellent choice for side-chain protection when multiple synthetic steps are required.
Deprotection: The removal of the tosyl group requires harsh conditions, typically treatment with sodium in liquid ammonia.[9] This reductive cleavage is effective but can be challenging to perform and may lead to side reactions if not carefully controlled.
The ONp Group (p-Nitrophenyl ester): Activating the α-Carboxyl Group
Unlike the Z and Tos groups, the p-nitrophenyl (ONp) ester is not a protecting group but an activating group . It transforms the relatively unreactive carboxylic acid into a highly reactive ester, facilitating the formation of a peptide bond.
Mechanism of Activation and Coupling: The p-nitrophenyl ester is a good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion. When a nucleophile, such as the free α-amino group of another amino acid, attacks the carbonyl carbon of the ONp ester, the p-nitrophenoxide is readily displaced, forming the desired amide bond.[10][11]
Advantages: The use of activated esters like ONp esters allows for peptide coupling under mild conditions, minimizing the risk of racemization at the chiral α-carbon of the amino acid.[10] Z-Lys(Tos)-ONp and other p-nitrophenyl esters of N-protected amino acids are also used as chromogenic substrates for the characterization of proteases.[12]
Orthogonality in Action: A Strategic Deprotection Scheme
The combination of Z, Tos, and a base-labile α-amino protecting group on another amino acid (like Fmoc) exemplifies the principle of orthogonal protection. This allows for the selective deprotection and modification of different parts of a growing peptide chain.
Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine in DMF solution to the resin.
Agitate the mixture for 20 minutes to remove the Fmoc group from the N-terminal amino acid.[13][14]
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).
Ninhydrin Test (Optional but Recommended): Perform a ninhydrin test on a small sample of the resin to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc deprotection.
Coupling of Z-Lys(Tos)-ONp:
Dissolve Z-Lys(Tos)-ONp (1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.
Add the Z-Lys(Tos)-ONp solution to the deprotected resin.
Agitate the mixture at room temperature. The reaction progress can be monitored by the release of the yellow p-nitrophenoxide anion into the solution. The coupling is typically complete within 2-4 hours.
Washing:
Drain the reaction mixture.
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and the p-nitrophenol byproduct.
Wash the resin with DCM (3 x 1 min) and dry under vacuum.
Ninhydrin Test: Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (no color change) indicates that all free amines have reacted.
Chain Elongation: The peptide chain can be further elongated by repeating the Fmoc deprotection and coupling steps with the next desired Fmoc-protected amino acid.
Conclusion
The strategic combination of protecting and activating groups in Z-Lys(Tos)-ONp provides a powerful tool for peptide chemists. The orthogonal nature of the Z and Tos groups, in conjunction with the efficient coupling facilitated by the ONp ester, allows for the precise and controlled synthesis of complex peptides. A thorough understanding of the chemistry of each of these functional moieties is essential for their successful application in research, drug discovery, and the development of novel peptide-based therapeutics. This guide serves as a foundational resource for scientists navigating the intricate yet rewarding landscape of synthetic peptide chemistry.
References
Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism. YouTube. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
National Center for Biotechnology Information. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
ResearchGate. (n.d.). Peptide Bond Formation by Using p-Nitrophenyl Esters. [Link]
MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Research Science Alliance. (2022, June 3). Peptide Hand Synthesis Part 3: Deprotection. YouTube. [Link]
Technical Guide: Z-Lys(Tos)-Onp in Peptide Chemistry
The following technical guide is structured to provide a comprehensive, field-validated understanding of Z-Lys(Tos)-Onp (N-alpha-Benzyloxycarbonyl-N-epsilon-p-tosyl-L-lysine p-nitrophenyl ester). This document addresses...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a comprehensive, field-validated understanding of Z-Lys(Tos)-Onp (N-alpha-Benzyloxycarbonyl-N-epsilon-p-tosyl-L-lysine p-nitrophenyl ester). This document addresses the specific needs of novice peptide chemists while maintaining the rigor required for drug development applications.
Executive Summary
Z-Lys(Tos)-Onp is a highly specialized, fully protected amino acid derivative used primarily in solution-phase peptide synthesis . It represents a "pre-activated" building block designed to introduce a Lysine residue into a peptide chain with high regioselectivity.
For the novice chemist, this molecule offers a distinct advantage: it eliminates the need for external coupling reagents (like DCC or EDC) during the acylation step. However, it presents a common pitfall: it is frequently confused with Z-Lys-ONp (lacking the Tosyl group), which is a standard chromogenic substrate for Trypsin. Understanding this distinction is critical for experimental success.
Molecular Architecture & Rationale
To use this reagent effectively, one must understand the function of its three distinct chemical "caps." This molecule is a lesson in Orthogonal Protection Strategy .
Component
Chemical Group
Function & Stability
Removal Condition
-Amine Protection
Z (Cbz) (Benzyloxycarbonyl)
Protects the N-terminus to prevent self-polymerization.
Hydrogenolysis () or Strong Acid (HBr/AcOH). Stable to mild base.
-Amine Protection
Tos (p-Toluenesulfonyl)
Protects the side-chain amine. Extremely stable. Prevents branching.
Sodium in Liquid Ammonia () or HF. Resistant to TFA and HBr.
Carboxyl Activation
Onp (p-Nitrophenyl ester)
"Active Ester." Makes the carbonyl electrophilic for coupling.[1]
Aminolysis (Attack by the next amino acid). Leaves as p-Nitrophenol.[2]
The "Novice" Insight:
The Tosyl (Tos) group on the side chain is the defining feature here. Unlike Boc or Fmoc, the Tosyl group is incredibly robust. It will survive almost all standard deprotection cycles used to build the peptide chain. It is typically removed only at the very end of synthesis using harsh conditions (Sodium/Ammonia), making this reagent ideal for synthesizing peptides that require rigorous purification steps where side-chain stability is paramount.
Mechanism of Action: The Active Ester Coupling
The utility of Z-Lys(Tos)-Onp lies in its ability to form amide bonds spontaneously when mixed with a primary amine.
The Reaction Pathway[3]
Nucleophilic Attack: The free amine of the target peptide/amino acid attacks the carbonyl carbon of the Onp ester.
Intermediate: A tetrahedral intermediate forms.
Collapse & Release: The intermediate collapses, expelling p-nitrophenol (HONp) as a leaving group and forming the new peptide bond.
Visualizing the Workflow:
Figure 1: The aminolysis mechanism. The release of p-Nitrophenol serves as a built-in visual indicator of reaction progress.
Experimental Protocol: Solution Phase Coupling
Objective: Couple Z-Lys(Tos)-Onp to a C-protected amino acid (e.g., H-Gly-OEt).
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Base: TEA (Triethylamine) or DIPEA (Diisopropylethylamine)
Step-by-Step Methodology
Dissolution: Dissolve 1.0 eq of the amino component (H-Gly-OEt HCl) in minimal DMF.
Neutralization: Add 1.0 eq of TEA to neutralize the HCl salt. Note: If the solution clouds, this is TEA-HCl salt precipitating; this is normal.
Addition: Add 1.1 eq of Z-Lys(Tos)-Onp to the mixture.
Reaction: Stir at room temperature (20-25°C).
Observation: The solution will gradually turn yellow . This is the p-nitrophenol being released. The intensity of the yellow color correlates with conversion.
Monitoring: Check via TLC (Thin Layer Chromatography). The Z-Lys(Tos)-Onp spot should disappear, and a new, more polar product spot should appear.
Workup (Critical for Purity):
Dilute with Ethyl Acetate.
Wash 1: 5% Citric Acid or KHSO4 (Removes unreacted amine and TEA).
Wash 2: 5% NaHCO3 or Na2CO3 (Critical: Removes the yellow p-nitrophenol byproduct and unreacted Z-Lys(Tos)-Onp active ester). Repeat until the organic layer is no longer yellow.
Wash 3: Brine (Drying).
Dry: Over MgSO4 and concentrate.
The "Trap": Analytical Distinction (Trypsin vs. Synthesis)
Novice chemists often find Z-Lys(Tos)-Onp when searching for "Trypsin Substrates." This is a critical error.
Feature
Z-Lys-ONp
Z-Lys(Tos)-Onp
Side Chain
Free Amine ()
Tosyl-Protected ()
Charge at pH 7
Positive (+)
Neutral (Hydrophobic)
Trypsin Activity
High (Substrate)
None (Inhibitor/Inert)
Primary Use
Enzyme Kinetics Assay
Peptide Synthesis
Why? Trypsin contains a deep, negatively charged specificity pocket (Asp-189) that attracts the positively charged Lysine side chain. The Tosyl group is bulky and hydrophobic; it sterically clashes with the pocket and lacks the necessary charge, rendering the molecule invisible to Trypsin.
Visualizing the Specificity:
Figure 2: Enzymatic selectivity. The Tosyl group prevents the binding required for Trypsin catalysis.
Troubleshooting & Storage
Solubility Issues: Z-Lys(Tos)-Onp is hydrophobic. If using in aqueous buffers (for rare chymotrypsin assays), dissolve in DMSO first (stock 10-50 mM), then dilute. In synthesis, DMF is preferred over DCM if solubility is low.
Slow Reaction: Active esters are slower than acid chlorides. If the reaction stalls, add a catalyst like HOBt (1-Hydroxybenzotriazole) at 0.1 eq. This converts the Onp-ester into an even more reactive OBt-ester in situ.
Storage: Store at -20°C. Protect from moisture. If the powder turns yellow in the bottle, it has hydrolyzed (releasing p-nitrophenol) and is degraded.
References
Sigma-Aldrich. Z-Lys-ONp hydrochloride Product Specification.[3] (Identifies the base molecule and physical properties). Link
National Institutes of Health (PubChem). Z-Lys(Tos)-Onp Compound Summary. (Structural confirmation). Link
Bodanszky, M.Principles of Peptide Synthesis. Springer-Verlag. (Authoritative text on Active Ester coupling mechanisms).
Worthington Biochemical. Trypsin Enzyme Manual. (Defines substrate specificity requirements for Lysine derivatives). Link
Application Note: Precision N-Terminal Functionalization in Boc-SPPS using Z-Lys(Tos)-Onp
Executive Summary This guide details the application of N-alpha-Benzyloxycarbonyl-N-epsilon-tosyl-L-lysine p-nitrophenyl ester (Z-Lys(Tos)-Onp) in solid-phase peptide synthesis. Unlike standard in-situ activation methods...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of N-alpha-Benzyloxycarbonyl-N-epsilon-tosyl-L-lysine p-nitrophenyl ester (Z-Lys(Tos)-Onp) in solid-phase peptide synthesis. Unlike standard in-situ activation methods (e.g., DCC/DIC/HBTU), this reagent utilizes the active ester method , offering a chemically distinct pathway for coupling.
Key Advantages:
Self-Validating Kinetics: The release of p-nitrophenol (Onp) serves as a built-in UV-visible indicator of reaction progress.
Orthogonal Stability: The Z (Cbz) group provides N-terminal protection that is stable to the TFA deprotection cycles used in Boc chemistry, making this reagent ideal for introducing the final N-terminal residue or a stable "cap" that persists until final HF cleavage.
Side-Chain Robustness: The Tosyl (Tos) group on the lysine side chain is extremely stable to acids, preventing premature deprotection or branching during synthesis.
Chemical Logic & Mechanism[1]
The Orthogonality Strategy
The utility of Z-Lys(Tos)-Onp lies in its specific protecting group architecture, designed primarily for Boc/Benzyl chemistry strategies.
Group
Function
Stability (Reagent)
Cleavage Condition
Z (Cbz)
N- Protection
Stable to TFA (Boc removal)
HF (High), HBr/AcOH, or Hydrogenolysis
Tos (Tosyl)
Side-chain Protection
Stable to TFA & weak bases
HF (High) or Na/Liquid NH
Onp
Carboxyl Activation
Reactive toward 1° Amines
Reacts with Resin-NH
Why use this reagent?
In standard Boc synthesis, the N-terminal Boc group is removed by TFA. If you introduce Z-Lys(Tos)-Onp as the last amino acid, the N-terminal Z-group remains intact during any subsequent washes or minor manipulations. During the final cleavage with Hydrogen Fluoride (HF), the Z-group, the Tos-group, and the resin linker are cleaved simultaneously, yielding the free peptide in a single step.
The Active Ester Mechanism
The p-nitrophenyl ester is an "active ester."[1] It does not require adding a coupling reagent like DIC or HBTU. The electron-withdrawing nitro group makes the carbonyl carbon electrophilic enough to be attacked by the free amine on the resin.
Reaction:
Visualization of the Workflow
Detailed Protocols
Materials Required[3][4][5]
Resin: Boc-compatible resin (e.g., PAM, MBHA, or Merrifield).
Optional but Recommended: Add 3.0 equivalents of HOBt .
Expert Insight: While Onp esters react spontaneously, they are kinetically slower than OSu esters. HOBt acts as a catalyst, converting the Onp ester into an in-situ OBt ester, which is more reactive and reduces the risk of racemization [1].
Reaction:
Add the solution to the resin.
Agitate at room temperature.
Time: Onp esters react slowly. Allow 4 to 18 hours for coupling.
Monitoring (The "Self-Validating" Step):
Observe the color.[3] The solution will turn bright yellow as p-nitrophenol is released.
Quantification: Take a 10 µL aliquot of the supernatant, dilute in 0.1 M NaOH (or basic buffer), and measure UV absorbance at 400 nm .
When the absorbance plateaus (stops increasing), the reaction is effectively complete.
Washing:
Drain the yellow solution.
Wash resin 5x with DMF (to remove residual yellow p-nitrophenol).
Wash 3x with DCM.
Protocol B: Final Cleavage (High HF Procedure)
Context: Since the peptide contains Tosyl (Tos) and Z groups, standard TFA cleavage will NOT work. You must use anhydrous HF.
Drying: Dry the peptide-resin strictly under vacuum over P
O overnight. Traces of water can cause side reactions during HF cleavage.
Scavenger Mix: Add p-Cresol (or Anisole) to the vessel (approx. 10% v/v relative to HF volume).
HF Addition: Condense anhydrous HF into the vessel at -78°C.
Reaction:
Warm to 0°C (Ice bath).
Stir for 60 minutes .
Mechanism:[4][5][6][7][8][9] The HF protonates the benzyl ester (Z) and the sulfonyl group (Tos), leading to their cleavage via S
1-like mechanisms.
Extraction:
Evaporate HF under nitrogen/vacuum.
Precipitate the crude peptide with cold Diethyl Ether (removes scavengers).
Dissolve the peptide in dilute Acetic Acid or Water/Acetonitrile and lyophilize.
Data Presentation & Troubleshooting
Comparative Coupling Kinetics
Activation Method
Typical Time
Byproduct
Monitoring Method
Z-Lys(Tos)-Onp
4 - 18 Hours
p-Nitrophenol (Yellow)
UV @ 400nm
Boc-Lys(Tos)-OH + DCC
1 - 2 Hours
DCU (Insoluble white solid)
Ninhydrin Test (Destructive)
Boc-Lys(Tos)-OH + HBTU
30 - 60 Mins
HOBt/Tetramethylurea
Ninhydrin Test (Destructive)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Absorbance (No Yellow Color)
Reagent not dissolved or Resin not neutralized.
Ensure Resin was treated with DIEA/DCM before coupling. Check solubility of Z-Lys(Tos)-Onp in DMF.
Reaction too slow (>24h)
Steric hindrance or low concentration.
Add 1.0 eq of HOBt to catalyze. Increase concentration of reagents (reduce solvent volume).
Incomplete Cleavage (Tos remains)
HF reaction time too short or wet resin.
Ensure strict drying. Extend HF cleavage to 90 mins at 0°C. Note: Tosyl is very stable; TFA will never remove it.
References
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text on Active Ester chemistry).
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Original description of SPPS and nitrophenyl ester utility).
Bachem Technical Guides. (2024). Cleavage of Protected Peptides from Resins. (Details on HF vs. TFA cleavage for Tosyl groups).
solution-phase synthesis with Z-Lys(Tos)-Onp protocol
An Application Guide to Solution-Phase Peptide Synthesis: The Z-Lys(Tos)-ONp Protocol Abstract Solution-phase peptide synthesis (SPPS), while often overshadowed by its solid-phase counterpart, remains a powerful and scal...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Solution-Phase Peptide Synthesis: The Z-Lys(Tos)-ONp Protocol
Abstract
Solution-phase peptide synthesis (SPPS), while often overshadowed by its solid-phase counterpart, remains a powerful and scalable strategy for the production of peptides, particularly for shorter sequences or large-scale manufacturing. Central to this methodology is the precise control of reactive functional groups through the use of protecting groups and the efficient formation of amide bonds via carboxyl activation. This guide provides a detailed exploration of a classic and robust protocol utilizing Nα-benzyloxycarbonyl (Z) and Nε-tosyl (Tos) protected lysine, activated as a p-nitrophenyl (ONp) ester. We will delve into the chemical principles underpinning the choice of these groups, provide step-by-step experimental protocols, and offer insights into process optimization and troubleshooting. This document is intended for researchers and process chemists in the fields of peptide chemistry and drug development.
Foundational Principles: The Chemistry of Protection and Activation
The controlled, sequential formation of peptide bonds requires the temporary masking of all reactive functional groups except for the specific carboxyl and amino moieties intended to react. The Z-Lys(Tos)-ONp protocol is a classic example of a well-orchestrated protection and activation strategy.
The Protecting Groups: Z and Tos
Nα-Benzyloxycarbonyl (Z or Cbz): The Z-group is one of the foundational urethane-type protecting groups in peptide chemistry.[1] It is introduced by reacting the α-amino group of an amino acid with benzyl chloroformate. The Z-group is highly stable to the basic and mildly acidic conditions often used during coupling and work-up procedures.[2] Its primary advantage is its susceptibility to cleavage under specific reductive conditions, most notably catalytic hydrogenation (H₂/Pd) or with strong acids like HBr in acetic acid.[2] This stability profile makes it an excellent choice for solution-phase synthesis where robust protection is paramount.
Nε-p-Toluenesulfonyl (Tosyl or Tos): The tosyl group is a sulfonamide-based protecting group used for the side-chain amino group of lysine.[2] It is exceptionally stable and resistant to a wide range of chemical conditions, including catalytic hydrogenation and the acidic/basic treatments that might remove other protecting groups like Boc or Fmoc.[1][2] The robust nature of the Tos group prevents any side reactions at the lysine ε-amino group during coupling. Its removal typically requires harsh reductive conditions, such as treatment with sodium in liquid ammonia, which is often performed as the final step in the synthesis.[2]
The Activation Method: p-Nitrophenyl (ONp) Ester
To facilitate the formation of the amide (peptide) bond, the carboxyl group of the N-terminal amino acid must be activated.[3] The p-nitrophenyl ester is a type of "active ester" that is stable enough to be isolated, purified, and stored, yet sufficiently reactive to undergo nucleophilic acyl substitution with the amino group of the incoming C-terminal amino acid.[4] The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon highly electrophilic, promoting the reaction.[4] The p-nitrophenolate anion is an excellent leaving group, which drives the coupling reaction to completion.
Synthesis Workflow and Logic
The overall strategy involves three main stages: preparation of the activated building block, the coupling reaction to form the peptide bond, and the final deprotection to yield the target peptide.
Figure 1: Overall workflow for dipeptide synthesis using the Z-Lys(Tos)-ONp protocol.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Nα-Z-Nε-Tos-L-lysine (Z-Lys(Tos)-OH)
This protocol outlines the sequential protection of the lysine amino groups.
Materials:
L-Lysine hydrochloride
p-Toluenesulfonyl chloride (Tos-Cl)
Benzyl chloroformate (Z-Cl)
Sodium hydroxide (NaOH)
Dioxane
Hydrochloric acid (HCl)
Standard laboratory glassware
Procedure:
Nε-Tosylation: Dissolve L-lysine hydrochloride in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.
Add p-toluenesulfonyl chloride dissolved in a suitable organic solvent (e.g., dioxane) dropwise while maintaining a basic pH (9-10) with the addition of NaOH solution.
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
Acidify the mixture with HCl to precipitate the H-Lys(Tos)-OH product. Filter, wash with cold water, and dry.
Nα-Benzoxycarbonylation: Suspend the dried H-Lys(Tos)-OH in an aqueous NaOH solution.
Add benzyl chloroformate dropwise while maintaining a basic pH (9-10).
Stir until the reaction is complete (monitor by TLC).
Acidify the reaction mixture with HCl to precipitate the final product, Z-Lys(Tos)-OH.
Filter the solid, wash thoroughly with water, and dry under vacuum. Characterize by NMR and melting point.
Protocol 2: Synthesis of Z-Lys(Tos)-ONp
This protocol describes the activation of the carboxyl group using dicyclohexylcarbodiimide (DCC).
Materials:
Z-Lys(Tos)-OH
p-Nitrophenol
Dicyclohexylcarbodiimide (DCC)
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Dicyclohexylurea (DCU) byproduct
Procedure:
Dissolve Z-Lys(Tos)-OH and an equimolar amount of p-nitrophenol in a dry solvent like ethyl acetate.
Cool the solution to 0 °C in an ice bath.
Add a solution of DCC (1.05 equivalents) in the same solvent dropwise to the cooled mixture.
A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
Monitor the reaction for the disappearance of the starting carboxylic acid by TLC.
Filter off the precipitated DCU and wash it with a small amount of fresh solvent.
Evaporate the solvent from the filtrate under reduced pressure.
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/hexane) to obtain pure Z-Lys(Tos)-ONp.
Protocol 3: Peptide Coupling
This protocol demonstrates the coupling of the activated lysine derivative with a glycine ethyl ester.
Materials:
Z-Lys(Tos)-ONp
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
Triethylamine (TEA) or N-Methylmorpholine (NMM)
Dimethylformamide (DMF) or Ethyl acetate (EtOAc)
Procedure:
Dissolve H-Gly-OEt·HCl in DMF. Add one equivalent of a tertiary base like triethylamine to neutralize the salt and liberate the free amine.
Add a solution of Z-Lys(Tos)-ONp (1.0 equivalent) in DMF to the glycine solution.
Stir the reaction at room temperature. The reaction is typically complete within 12-24 hours. The formation of the yellow p-nitrophenolate ion can often be observed.
Monitor the progress of the coupling by TLC.
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted components and byproducts.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Z-Lys(Tos)-Gly-OEt. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 4: Global Deprotection
This procedure removes both the Z and Tos groups simultaneously using a strong reducing agent.
Materials:
Protected peptide (e.g., Z-Lys(Tos)-Gly-OEt)
Anhydrous liquid ammonia (NH₃)
Sodium (Na) metal
Ammonium chloride (NH₄Cl)
Procedure:
WARNING: This procedure must be performed by trained personnel in a specialized setup due to the hazards of liquid ammonia and sodium metal.
Set up a three-neck flask with a dry ice/acetone condenser and an inlet for ammonia gas.
Condense anhydrous ammonia into the flask at -78 °C.
Dissolve the protected peptide in a minimal amount of a suitable co-solvent (like THF) if necessary, and add it to the liquid ammonia.
Add small, clean pieces of sodium metal to the stirred solution. A deep blue color will persist once an excess of sodium has been added, indicating the presence of solvated electrons.
Maintain the blue color by adding more sodium as needed for 2-3 hours.
Quench the reaction by adding a solid proton source, such as ammonium chloride, until the blue color disappears.
Allow the ammonia to evaporate overnight in the fume hood.
Dissolve the remaining residue in water, and purify the resulting peptide (e.g., H-Lys-Gly-OH) using ion-exchange chromatography or reverse-phase HPLC.
Data Summary and Troubleshooting
Table 1: Representative Reaction Parameters
Parameter
Protocol 1 (Protection)
Protocol 2 (Activation)
Protocol 3 (Coupling)
Protocol 4 (Deprotection)
Solvent
Aqueous Dioxane
Ethyl Acetate / DCM
DMF / Ethyl Acetate
Liquid Ammonia / THF
Temperature
0 °C to RT
0 °C to RT
Room Temperature
-78 °C to -33 °C
Key Reagents
Tos-Cl, Z-Cl, NaOH
p-Nitrophenol, DCC
H-Gly-OEt·HCl, TEA
Sodium Metal
Typical Yield
70-90%
80-95%
75-90%
50-80%
Monitoring
TLC
TLC
TLC
N/A
Troubleshooting Common Issues
Low Coupling Yield: Ensure the amino component is fully neutralized to its free base form. Check the purity of the Z-Lys(Tos)-ONp active ester; hydrolysis can reduce its potency.
Racemization: While active ester coupling generally minimizes racemization, the use of excess base or elevated temperatures can increase this risk.[6] Use a hindered base like NMM or DIPEA if racemization is a concern.
Difficult Purification: The DCU byproduct from DCC activation can sometimes be difficult to remove completely. Ensure the reaction is cold during DCC addition to maximize precipitation and perform a second filtration after concentrating the reaction mixture slightly.
Incomplete Deprotection: The Na/liq. NH₃ reaction is sensitive to moisture. Ensure all glassware and solvents are anhydrous. The peptide may also have poor solubility in liquid ammonia; a co-solvent like anhydrous THF can help.
Conclusion
The Z-Lys(Tos)-ONp protocol represents a robust and well-established method in the classical repertoire of solution-phase peptide synthesis. While requiring more manual work-up and purification steps compared to modern solid-phase techniques, it offers distinct advantages in terms of scalability and cost-effectiveness for specific targets. A thorough understanding of the underlying principles of protection, activation, and deprotection is critical for its successful implementation, allowing chemists to reliably construct complex peptide molecules.
References
Vertex AI Search, based on "Protecting Groups in Peptide Synthesis: A Detailed Guide". [Accessed: Feb 12, 2026]
Vertex AI Search, based on "Overview of Custom Peptide Synthesis". [Accessed: Feb 12, 2026]
Vertex AI Search, based on "Amino Acid Derivatives for Peptide Synthesis". [Accessed: Feb 12, 2026]
The Royal Society of Chemistry. (2020).
ResearchGate.
Vertex AI Search, based on "Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups". [Accessed: Feb 12, 2026]
The Royal Society of Chemistry.
Google Patents. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
University of Calgary. Ch27 : Peptide synthesis.
Vertex AI Search, based on "A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine". [Accessed: Feb 12, 2026]
Cayman Chemical. Z-Lys-OH (CAS 2212-75-1).
ResearchGate. Protecting Groups in Peptide Synthesis.
Vertex AI Search, based on "Why Z-Gly-Gly-ONp is Essential for Your Peptide Synthesis Needs". [Accessed: Feb 12, 2026]
ResearchG
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Aapptec Peptides. Coupling Reagents.
YouTube. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection.
Application Note: Z-Lys-ONp as a Substrate for Active Site Titration and Enzyme Kinetics
This Application Note is structured as a high-level technical guide for researchers using Z-Lys-ONp (and its derivatives) for enzyme kinetics and active site titration.[1] Editorial Note on Nomenclature: The user request...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers using Z-Lys-ONp (and its derivatives) for enzyme kinetics and active site titration.[1]
Editorial Note on Nomenclature: The user request specifies "Z-Lys(Tos)-Onp". In standard enzymology, the Tosyl (Tos) group on the lysine side chain (
) abolishes the positive charge required for Trypsin specificity. The standard active-site titrant for Trypsin is Z-Lys-ONp (with a free, cationic -amine).[1]
Scenario A: You intend to assay Trypsin/Serine Proteases . The correct molecule is Z-Lys-ONp .
Scenario B: You intend to assay Chymotrypsin or Non-specific Esterases .[1] The hydrophobic Z-Lys(Tos)-ONp may be used as a generic hydrophobic ester substrate.[1]
This guide primarily focuses on Scenario A (Z-Lys-ONp) as it is the industry standard for active site titration, but includes specific provisions for Scenario B.
Z-Lys-ONp is a highly reactive, chromogenic "burst" titrant used to determine the absolute concentration of active enzyme active sites, rather than just relative activity units.[1] Unlike amide substrates (e.g., BAPNA), which follow steady-state kinetics, the ester bond in Z-Lys-ONp allows for rapid acylation of the catalytic serine, releasing
-nitrophenol (pNP) faster than the enzyme can deacylate.[1]
The "Burst" Mechanism
The power of Z-Lys-ONp lies in the separation of the acylation (
) and deacylation () rates. For this substrate, .[1]
Rapid Acylation: The enzyme attacks the ester, releasing the yellow product (
: p-nitrophenol) and forming a stable Acyl-Enzyme intermediate.[1]
Slow Deacylation: The enzyme hydrolyzes the intermediate to release the acid product (
Effect: This removes the positive charge essential for the S1 pocket of Trypsin.
Consequence: It will NOT work as a specific Trypsin titrant.[1]
Use Case: It may be used as a substrate for Chymotrypsin (which prefers bulky hydrophobic residues) or non-specific Carboxylesterases .[1]
Protocol: Active Site Titration of Trypsin
This protocol determines the operational molarity of a Trypsin solution using Z-Lys-ONp .
Reagents Preparation
Assay Buffer: 50 mM Sodium Phosphate, pH 6.0.
Why pH 6.0? At higher pH (7.5+), the spontaneous hydrolysis of the ester is too fast, creating high background. At pH 6.0, the enzyme is active enough for acylation, but the substrate is stable.
Substrate Stock (10 mM): Dissolve Z-Lys-ONp in dry Acetonitrile (MeCN).
: Extinction coefficient of p-nitrophenol at the assay pH.[1][4]
: Pathlength (1 cm).
Figure 2: Experimental workflow for determining active enzyme concentration.
Troubleshooting & Optimization
Spontaneous Hydrolysis
Z-Lys-ONp is an activated ester.[1] In water, especially at pH > 7.0, it hydrolyzes spontaneously, causing the baseline absorbance to rise continuously.
Solution: Always subtract the slope of the "No Enzyme" control from your enzyme assay slope.
Storage: Never store the substrate in aqueous buffer. Add it to the buffer seconds before starting the measurement.
Extinction Coefficient (
) Variability
The extinction coefficient of p-nitrophenol is highly pH-dependent (
Bender, M. L., et al. (1966).[1] "The Determination of the Normality of an Enzyme Solution by Active Site Titration." Journal of the American Chemical Society.
Chase, T., & Shaw, E. (1967).[1] "p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin." Biochemical and Biophysical Research Communications. [1]
Sigma-Aldrich. "Enzymatic Assay of Trypsin using BAPNA."[1] (Standard comparison protocol).
Boland, M.J., & Hardman, M.J. (1972).[1] "Kinetic studies on the thiol protease actinidin." European Journal of Biochemistry. (Use of Z-Lys-ONp for cysteine proteases).
The Core Problem: Users frequently experience low yields with Z-Lys(Tos)-ONp due to a "perfect storm" of kinetic and steric factors. Unlike highly reactive modern reagents (e.g., HATU, acid chlorides), the p-nitrophenyl (ONp) ester is a "moderately active" ester. When coupled with the bulky Tosyl protecting group on the Lysine side chain, the electrophilic center is sterically shielded, significantly slowing aminolysis.
The Diagnostic Indicator: The release of p-nitrophenol is your primary visual diagnostic tool.
Yellow Solution: p-Nitrophenol is being released (reaction is proceeding or hydrolyzing).
Colorless/Pale Solution: Reaction is stalled (kinetic trap).
Reagent Specs & Risk Factors
Feature
Property
Impact on Yield
Activation
p-Nitrophenyl Ester (ONp)
Slow Kinetics: Requires hours/days without catalysis. Prone to hydrolysis if pH > 8.
Side Chain
-Tosyl (Tos)
Steric Hindrance: The bulky sulfonyl group creates a "shield" around the backbone, impeding nucleophilic attack.
Solubility
Hydrophobic Core
Precipitation: Poor solubility in DCM/CHCl; requires polar aprotic solvents (DMF/NMP).
Byproduct
p-Nitrophenol
Acidic: The byproduct is weakly acidic; accumulation can drop pH and stall the reaction if not buffered.
Diagnostic Workflow (Interactive Decision Tree)
Before altering your protocol, determine if your low yield is due to Reaction Stalling (Kinetics) or Side Reactions (Hydrolysis).
Figure 1: Decision tree for diagnosing Z-Lys(Tos)-ONp coupling failures based on visual cues (p-nitrophenol release).
Troubleshooting Guides
Issue 1: "The reaction solution remains colorless or very pale."
Diagnosis:Kinetic Stall. The amine nucleophile cannot penetrate the steric shield of the Tosyl group to attack the ONp ester.
The Fix: Catalytic Transesterification.
You must convert the "moderate" ONp ester into a highly active intermediate in situ.
Add HOBt (1-Hydroxybenzotriazole): Add 1.0 – 3.0 equivalents of HOBt.
Mechanism: HOBt attacks the ONp ester first (forming Z-Lys(Tos)-OBt). The OBt ester is less sterically hindered and more reactive toward the amine.
Solvent Switch: Ensure you are using DMF (Dimethylformamide). DCM (Dichloromethane) often fails to solvate the protected Lysine adequately, causing micro-precipitation.
Issue 2: "The solution turned bright yellow, but I isolated the free acid (Z-Lys(Tos)-OH)."
Diagnosis:Hydrolysis. The ONp ester reacted with water instead of your amine. This occurs if the solvent is "wet" or if the base concentration is too high (promoting hydroxide formation).
The Fix: Moisture & Base Control.
Dry Solvents: Use anhydrous DMF.
Base Stoichiometry: If using a salt (e.g., H-Gly-OEt·HCl), use exactly 1.0 equivalent of base (TEA/DIEA) to free the amine. Do not use excess base. Excess base acts as a general base catalyst for hydrolysis.
Order of Addition: Mix the Amine Salt + Base first, wait 5 minutes, then add the Z-Lys(Tos)-ONp. This ensures the free amine is ready to react immediately.
Issue 3: "The product is oily or difficult to crystallize."
Diagnosis:Residual p-Nitrophenol. The byproduct is difficult to remove and contaminates the peptide.
The Fix: The Carbonate Wash.
p-Nitrophenol is water-soluble only at high pH (as the phenolate).
Wash Protocol: Dissolve crude residue in EtOAc. Wash 3x with 5% NaHCO
or 10% NaCO . The aqueous layer must be yellow. Continue washing until the aqueous layer is colorless. Follow with 1M HCl (to remove unreacted amine) and Brine.
Optimized Protocol: The "Yellow Standard" Method
This protocol maximizes yield by balancing kinetics (HOBt) and suppressing hydrolysis.
Base: N-Methylmorpholine (NMM) or DIEA (1.0 equiv per HCl on amine)
Solvent: Anhydrous DMF (Concentration: 0.2 – 0.5 M)
Step-by-Step:
Activation (Pre-Catalysis):
Dissolve A (Z-Lys(Tos)-ONp) and C (HOBt) in minimal DMF. Stir for 10 minutes.
Why? This pre-forms the active OBt ester.[1]
Neutralization:
In a separate vessel, dissolve B (Amine salt) in DMF. Add Base dropwise.
Critical: Verify pH is neutral (wet pH paper: 7-8). Do not overshoot to pH > 9.
Coupling:
Add the Neutralized Amine solution to the Activated Ester solution.
Observation: The solution should slowly turn yellow over 1-2 hours.
Monitoring (The "Yellow Test"):
T=1h: Solution should be pale yellow.
T=12h: Solution should be bright yellow.
Test: Spot on TLC. If UV shows significant ONp ester remaining (low Rf compared to free phenol), add 0.1 equiv more Base.
Workup:
Dilute with EtOAc. Wash vigorously with saturated NaHCO
to remove the yellow p-nitrophenol.
Mechanistic Insight: Why HOBt is Non-Negotiable
The following diagram illustrates the kinetic pathways. Without HOBt, the "Direct Aminolysis" path is blocked by the Tosyl group's bulk. HOBt creates a "Shunt Pathway" via the Active Intermediate.
Figure 2: The HOBt "Shunt" Mechanism. HOBt bypasses the steric hindrance of the Tosyl group.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the reaction?A:Use Caution. While heat accelerates the reaction, ONp esters are thermally unstable and prone to degradation (releasing p-nitrophenol prematurely). If you must use heat, limit it to 40°C and use the HOBt catalyst method instead of high temperature.
Q: I read that HOBt can remove Tosyl groups. Is my side chain safe?A:Yes, it is safe. This is a common confusion. HOBt can remove imidazole-tosyl groups (on Histidine) [1]. It does not remove sulfonamide-tosyl groups (on Lysine) under coupling conditions. The
-Tos bond requires sodium/liquid ammonia or strong acids (HF) for cleavage [2].
Q: Why not just use Z-Lys(Tos)-OH with HATU/DIEA?A: You certainly can, and it is often higher yielding. However, Z-Lys(Tos)-ONp is often used in "fragment condensation" or specific protocols where avoiding the activation of a free acid is desired to prevent racemization of the C-terminal residue. If you are building a simple chain, switching to the free acid + HATU is a valid troubleshooting step.
Q: The reaction turned yellow immediately upon adding base. What happened?A:Premature Hydrolysis. If the color change is instant (seconds), your base concentration was likely too high locally, or your solvent was wet. The ONp ester hydrolyzed before the amine could attack. Ensure dropwise addition of base and use anhydrous solvents.
References
Fujii, T., & Sakakibara, S. (1974).[2] A Simple and Mild Method for the Removal of the Nim-Tosyl Protecting Group.[2] Bulletin of the Chemical Society of Japan. 2
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming stability of sulfonamides).
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on Active Ester aminolysis kinetics).
Castro, E. A., et al. (2000). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. Journal of Organic Chemistry. 3
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 1[4][5][6]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Z-Lys(Tos)-Onp in Peptide Synthesis
Reagent Profile & Technical Overview
Reagent:
--Benzyloxycarbonyl---tosyl-L-lysine -nitrophenyl ester
Code: Z-Lys(Tos)-Onp
Role: Pre-activated amino acid derivative for peptide bond formation.
Chemical Logic:
This reagent is designed for the introduction of a Lysine residue where the
-amine is protected by the acid-labile (or hydrogenolysis-labile) Z (Cbz) group, and the -amine is protected by the extremely stable Tosyl (Tos) group. The carboxyl group is activated as a -nitrophenyl (Onp) ester, allowing for direct aminolysis without the need for additional coupling reagents (like DCC or EDC) in many cases, although additives like HOBt are often used to catalyze the reaction.
Critical Stability Note:
The Tosyl group is NOT removed by standard Z-removal conditions (HBr/AcOH or Hydrogenolysis). It requires sodium in liquid ammonia (
) or anhydrous hydrogen fluoride () for cleavage. This orthogonal stability is a frequent source of user error.
Troubleshooting Guide (Q&A)
Issue 1: Reaction Mixture Appearance
Q: Upon adding Z-Lys(Tos)-Onp to the reaction vessel, the solution turned bright yellow immediately. Is my reagent decomposed?
A: Not necessarily, but immediate intense color suggests rapid release of the leaving group.
Normal Behavior: As the coupling proceeds, the leaving group
-nitrophenol (HONp) is released. In the presence of bases (like TEA or DIPEA), HONp forms the -nitrophenolate anion, which is intensely yellow. A gradual increase in yellow intensity correlates with reaction progress.
Problem Indicator: If the solution turns bright yellow before the amine component is added, your solvent may contain water or free amines, causing premature hydrolysis or aminolysis.
Action: Check solvent quality (DMF/DCM should be anhydrous). If the yellow color appears during coupling, it confirms the reaction is moving forward.
Issue 2: Low Coupling Efficiency
Q: The coupling reaction is sluggish (incomplete after 24h). Should I add more base?
A:Proceed with caution. Adding excess base to Onp esters can trigger racemization (see Issue 3).
Root Cause: Onp esters are "moderately" active. Steric hindrance in the amine component (the nucleophile) often slows the reaction.
Solution: Instead of adding more base, add a catalyst.
Add 1.0 eq of HOBt (1-Hydroxybenzotriazole).
Mechanism:[1][2] HOBt reacts with the Onp ester to form the Z-Lys(Tos)-OBt ester in situ. The OBt ester is more reactive towards amines and less prone to racemization.
Issue 3: Stereochemical Purity (Racemization)
Q: I detected D-Lys isomer impurities in my final peptide. What caused this?
A: This is likely base-catalyzed racemization via the enolization mechanism.
Mechanism: Strong tertiary amines (like TEA) can abstract the acidic proton from the
-carbon of the activated ester, leading to an achiral enolate intermediate which re-protonates to form a racemic mixture.
Prevention:
Reduce Base: Use the minimum amount of base required to neutralize the amine salt (e.g., 1.0 eq relative to the amine salt). If using free amines, no additional base is needed for Onp coupling.
Switch Base: Use DIPEA (Diisopropylethylamine) instead of TEA; its steric bulk reduces its ability to abstract the
-proton.
Use Additives: Add HOBt or HOAt, which convert the Onp ester to a safer active species.
Issue 4: Deprotection Failure
Q: After treating the peptide with HBr/AcOH, the mass spec shows a +154 Da adduct. The Z-group is gone, but the Lysine is blocked.
A: This is the Tosyl (Tos) group remaining intact.
Explanation: The Tosyl group on the
-amine is extremely stable. It is completely resistant to the acidolysis used to remove the Z group (HBr/AcOH, TFA) and catalytic hydrogenation.
Correct Protocol: You must plan the synthesis to remove the Tosyl group at the very end using Sodium/Liquid Ammonia or Anhydrous HF . If you require acid-labile side chain protection, you should switch to Z-Lys(Boc)-Onp (if available) or Fmoc-Lys(Boc)-OH .
Reaction Pathways & Logic
The following diagram illustrates the competing pathways during the coupling of Z-Lys(Tos)-Onp.
Figure 1: Reaction pathways for Z-Lys(Tos)-Onp. The desired aminolysis competes with hydrolysis (moisture-dependent) and racemization (base-dependent).
Standard Operating Procedures (SOP)
Protocol A: Standard Coupling in Solution
Objective: Couple Z-Lys(Tos)-Onp to an amino component (H-AA-OR).
Preparation:
Dissolve the amino component (e.g., H-Gly-OEt·HCl) in anhydrous DMF (Concentration ~0.1 - 0.2 M).
Add 1.0 equivalent of TEA or DIPEA to neutralize the salt. Do not add excess.
Coupling:
Add 1.1 equivalents of Z-Lys(Tos)-Onp .
Optional: Add 1.0 equivalent of HOBt to accelerate the reaction.
Monitoring:
Stir at room temperature. The solution will turn yellow (release of HONp).
Monitor by TLC or HPLC.[3] Reaction is typically complete in 4–12 hours.
-amine.
Note: This is typically done after the peptide chain is fully assembled.
Method: Sodium in Liquid Ammonia (
).
Setup: Condense dry ammonia gas into a flask at -78°C.
Reaction: Dissolve the protected peptide in the liquid ammonia. Add small pieces of metallic Sodium until a stable blue color persists (indicating solvated electrons).
Quench: After ~15-30 minutes, add solid Ammonium Chloride (
) until the blue color disappears.
Workup: Allow ammonia to evaporate. Extract the residue with water/acetic acid and purify by HPLC.
Data Summary: Stability & Solubility
Parameter
Characteristic
Implication for Synthesis
Solubility
Soluble in DMF, DMSO, Ethyl Acetate. Slightly soluble in MeOH.[3]
Keep bottle tightly sealed at -20°C. Warm to RT before opening.
Base Sensitivity
High (Racemization risk).
Avoid large excesses of tertiary amines.
Tosyl Stability
Very High. Stable to TFA, HBr, Hydrogenolysis.
Requires specialized cleavage ( or HF).
Byproduct
-Nitrophenol (Yellow).
Visual indicator of reaction; must be washed out with base.
References
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Overview of Active Ester Chemistry).
Sigma-Aldrich. (n.d.).[3] Z-Lys-ONp hydrochloride Product Sheet. Retrieved from Sigma-Aldrich.[3]
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discussion on HOBt and Racemization).
Merrifield, R. B. (1964). Solid-Phase Peptide Synthesis.[5][7][8] III. An Improved Synthesis of Bradykinin. Biochemistry. (Foundational reference for Nitrophenyl esters in SPPS).
preventing racemization of Z-Lys(Tos)-Onp during activation
Technical Support Center: Z-Lys(Tos)-Onp Activation A Senior Application Scientist's Guide to Preventing Racemization Welcome to the technical support center. This guide is designed for researchers, chemists, and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Z-Lys(Tos)-Onp Activation
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with Z-Lys(Tos)-Onp. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stereochemical integrity of your peptides during synthesis. Preserving the chirality of amino acids is paramount, as racemization can lead to diastereomeric impurities, reduced yield of the desired product, and significantly diminished or altered biological activity.[1]
This section addresses specific problems you may encounter during your experiments.
Problem 1: My final peptide analysis (e.g., by HPLC or LC-MS) shows an unexpected diastereomer peak adjacent to my target peptide peak.
Probable Cause: This is a classic sign of racemization at the Z-Lys(Tos)-Onp residue. During the coupling step, the conditions likely facilitated the removal and re-addition of the alpha-proton (α-proton) on the lysine backbone, inverting its stereochemistry from L to D in a portion of the material.
Root Cause Analysis & Solutions:
Excessive or Strong Base: The most common culprit is the tertiary amine base used in the coupling reaction. Bases are used to neutralize protonated amine components, but they can also abstract the α-proton from the activated ester.[2][3] Triethylamine (TEA), due to its relatively small steric hindrance and strong basicity, is a known promoter of racemization.[4] Prolonged exposure of the activated ester to any alkaline medium increases the risk.[5]
Solution 1 (Recommended): Switch to a sterically hindered, weaker base. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is preferred as its bulky isopropyl groups make it less likely to abstract the α-proton while still effectively acting as a proton scavenger.[6][7] N-Methylmorpholine (NMM) or 2,4,6-collidine are also excellent, weaker alternatives.[2][4]
Solution 2: Use the minimum required amount of base. Stoichiometry is critical. Use just enough base (e.g., 1 equivalent) to neutralize any amine salts present.[2] Avoid using the base as a solvent or in large excess.
Suboptimal Solvent Choice: The polarity of the solvent can stabilize the planar enolate intermediate that leads to racemization. Highly polar aprotic solvents like DMF or NMP, while excellent for solubility, can favor this side reaction.[8][9]
Solution: If solubility allows, consider using a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to minimize stabilization of the enolate intermediate.[8]
Elevated Temperature: Higher reaction temperatures increase the rate of all chemical processes, including the undesirable enolization that causes racemization.[2]
Solution: Perform couplings at room temperature (20-25°C) or below. For particularly sensitive couplings, running the reaction at 0°C can significantly suppress racemization.
Problem 2: The yield of my desired peptide is consistently low, even though coupling appears complete by TLC or a qualitative test (e.g., ninhydrin).
Probable Cause: While racemization might be occurring, another issue with active esters is their susceptibility to hydrolysis, especially in the presence of a base and trace amounts of water. The p-nitrophenyl (Onp) ester is consumed, but instead of forming a peptide bond, it reverts to the Z-Lys(Tos)-OH carboxylate, which is unreactive.
Root Cause Analysis & Solutions:
Water in Reagents/Solvents: Trace water can act as a competing nucleophile.
Solution: Ensure all solvents are anhydrous. Use freshly opened, anhydrous grade solvents or dry them using appropriate methods (e.g., molecular sieves). Ensure all glassware is thoroughly dried.
Prolonged Reaction Time: The longer the active ester is present in the reaction mixture, especially under basic conditions, the higher the chance of hydrolysis or racemization.[5]
Solution: Monitor the reaction closely. Aim for the shortest reaction time necessary for complete coupling. For active ester couplings, this is often between 1 to 4 hours. An efficient synthesis of an optically pure dipeptide using a Z-protected active ester was achieved in just 15 minutes.[5]
Frequently Asked Questions (FAQs)
Q1: What is the exact mechanism of racemization for a Z-protected amino acid active ester like Z-Lys(Tos)-Onp?
A1: Urethane-based protecting groups like Z (Benzyloxycarbonyl) are known to be highly effective at preventing racemization. This is because they suppress the most common racemization pathway, which involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.
However, racemization can still occur via a second mechanism: direct enolization .[4] The electron-withdrawing p-nitrophenyl ester group makes the α-proton on the lysine backbone slightly acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this flat intermediate can occur from either face, leading to a mixture of the original L-amino acid and the inverted D-amino acid.
.
A simplified diagram illustrating the base-catalyzed enolization mechanism.
challenges in the synthesis of long peptides with Z-Lys(Tos)-Onp
Executive Summary The use of Z-Lys(Tos)-Onp ( -Benzyloxycarbonyl- -tosyl-L-lysine -nitrophenyl ester) represents a classical yet rigorous approach to peptide synthesis. While modern Fmoc/tBu solid-phase methods dominate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The use of Z-Lys(Tos)-Onp (
-Benzyloxycarbonyl--tosyl-L-lysine -nitrophenyl ester) represents a classical yet rigorous approach to peptide synthesis. While modern Fmoc/tBu solid-phase methods dominate routine synthesis, the Z/Tos strategy remains critical for fragment condensation , solution-phase synthesis of long peptides , and GMP production where intermediate isolation is required for purity.
However, this reagent introduces a "perfect storm" of challenges for long peptides (>30 residues):
Extreme Hydrophobicity: The combination of Z (Cbz) and Tosyl groups creates highly insoluble intermediates.
Kinetic Sluggishness: The
-nitrophenyl (Onp) ester is less reactive than modern active esters (OSu, OBt), exacerbating difficulties in coupling to sterically hindered long chains.
Harsh Deprotection: Removal of the Tosyl group requires conditions (Na/NH
or HF) that endanger the integrity of long peptide backbones.
This guide addresses these specific bottlenecks with field-proven protocols.
Q: My peptide solution turns into a gel or precipitates immediately upon adding Z-Lys(Tos)-Onp. How do I maintain solubility?
Diagnosis:
Long peptides protected with Z and Tosyl groups are prone to forming
-sheet aggregates. The Z-Lys(Tos) moiety acts as a hydrophobic anchor, driving intermolecular hydrogen bonding that standard solvents (DCM, DMF) cannot disrupt.
Corrective Protocol:
You must transition from "passive solvation" to "active disruption."
The "Magic Mixture" Strategy:
Replace pure DMF/DCM with a ternary solvent system. The most effective system for Z/Tos peptides is:
DMF / NMP / DMSO (50:25:25) .
Why: DMSO disrupts hydrogen bonding, while NMP solubilizes the hydrophobic Tosyl groups better than DMF.
Chaotropic Salt Addition:
If gelation persists, add Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) to the reaction mixture (0.1 M to 0.5 M).
Mechanism:[1][2][3][4][5] These salts act as "structure breakers," disrupting the ordered water/solvent structure around the peptide and preventing
-sheet stacking.
The Fluorinated Alcohol Trick:
For extremely stubborn sequences, use Hexafluoroisopropanol (HFIP) as a co-solvent (up to 10-20% v/v in DCM).
Warning: HFIP is acidic. Ensure your coupling base (e.g., TEA or DIEA) is adjusted to neutralize the solvent acidity, or use it only for dissolution before adding the activated ester.
Data Summary: Solvent Efficacy for Z/Tos Peptides
Solvent System
Solubilizing Power
Risk Profile
Recommended Use
DCM
Low
Low
Short fragments only (<5 residues).
DMF
Moderate
Low
Standard starting point.
DMF + 5% LiCl
High
Moderate (Salt removal required)
Aggregation-prone sequences.
HMPA/NMP
Very High
High (Toxicity)
Last resort for >30 residues.
HFIP/DCM
Very High
Moderate (Acidity)
Dissolving "concrete" precipitates.
Section 2: Coupling Kinetics & Efficiency
Q: The coupling of Z-Lys(Tos)-Onp is stalling. After 24 hours, I still see unreacted amine. Should I add more base?
Diagnosis:
Do not simply add more base. The Onp ester is an active ester, but it reacts slowly compared to NHS or OBt esters. In long peptides, the nucleophile (the N-terminus of the peptide) is sterically shielded. Adding excess base (TEA/DIEA) can trigger racemization of the incoming Lysine via the oxazolone mechanism or cause aminolysis of the Z-group.
Corrective Protocol:
Accelerate the reaction via In-Situ Transesterification .
Catalytic Additive:
Add 1.0 equivalent of HOBt (Hydroxybenzotriazole) or HOAt to the reaction.
Mechanism:[1][2][3][4][5] The HOBt attacks the Onp ester first, releasing
-nitrophenol (yellow color) and forming the highly reactive Z-Lys(Tos)-OBt ester in situ. This new species reacts much faster with the peptide amine.
Visual Cue: The reaction should turn bright yellow (release of
-nitrophenolate) almost immediately.
Temperature Modulation:
Elevate the reaction temperature to 35–40°C .
Caution: Do not exceed 45°C with Z-protected amino acids to avoid urethane degradation.
Concentration:
Long peptide couplings follow second-order kinetics. If solubility permits, keep the concentration of reactants high (>0.1 M ). Dilution is the enemy of Onp coupling.
Visual Workflow: Catalyzed Coupling Pathway
Caption: HOBt-catalyzed conversion of the slow Onp ester to the reactive OBt ester.
Section 3: Deprotection Challenges (The Critical Step)
Q: How do I remove the Tosyl (Tos) group from Lysine without destroying my 40-mer peptide?
Diagnosis:
The Tosyl group is stable to TFA and HBr. It requires Sodium in Liquid Ammonia (Na/NH
can cleave Proline peptide bonds (reductive cleavage) and desulfurize Methionine/Cysteine.
Corrective Protocol:
Option A: Sodium/Liquid Ammonia (The Classical Route)
Use this only if your peptide lacks Cys, Met, and has minimal Proline.
Dissolve: Dissolve the protected peptide in dry liquid NH
at -78°C.
Titrate: Add Sodium metal in small pieces until a stable blue color persists for 30 seconds.
Quench: Immediately quench with solid Ammonium Chloride (
). Do not let the blue color persist longer than necessary.
Workup: Evaporate NH
and lyophilize.
Option B: Anhydrous HF (The "Safer" Chemical Route)
This is preferred for long peptides but requires a specialized Teflon vacuum line.
Scavenger Cocktail: You must use scavengers to prevent the generated tosyl carbocations from re-attaching to Trp, Tyr, or Met.
Recipe: HF / p-Cresol / p-Thiocresol (90:5:5).
Conditions: React at 0°C for 60 minutes.
Note: This step also removes the Z-group and benzyl-based side chain protection, yielding the crude free peptide in one step.
Section 4: Purity & Analysis
Q: I see multiple peaks on HPLC after coupling. Is Z-Lys(Tos)-Onp racemizing?
Diagnosis:
Onp esters are generally resistant to racemization, which is why they were historically favored. If you see doublets (D-isomer), it is likely due to:
Over-activation: Using too much base (DIEA/TEA) during the slow coupling.
Pre-activation: Leaving the Z-Lys(Tos)-Onp in basic solution too long before adding the peptide.
Troubleshooting Protocol:
Base Check: Ensure the pH of the reaction mixture is exactly 7.5–8.0 (measured on wet pH paper). Do not exceed pH 8.5.
Order of Addition: Dissolve the peptide amine first, neutralize it with base, and then add the solid Z-Lys(Tos)-Onp. This ensures the active ester encounters the amine immediately.
References
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on active ester chemistry and p-nitrophenyl esters).
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link (Contextualizes the shift from classical methods, but highlights the stability of Tosyl groups).
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link (Comprehensive review on removal conditions for Z and Tosyl groups).
König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives. Chemische Berichte, 103(3), 788-798.
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Link (Verified source for solubility troubleshooting of hydrophobic peptides).
process improvements for large-scale Z-Lys(Tos)-Onp synthesis
This guide serves as a technical support center for the large-scale synthesis of -Benzyloxycarbonyl- -tosyl-L-lysine -nitrophenyl ester (Z-Lys(Tos)-ONp). It is designed for researchers and process chemists requiring high...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support center for the large-scale synthesis of
-Benzyloxycarbonyl--tosyl-L-lysine -nitrophenyl ester (Z-Lys(Tos)-ONp). It is designed for researchers and process chemists requiring high-purity activated esters for peptide coupling or enzymatic substrates.
Executive Summary & Core Chemistry
The synthesis of Z-Lys(Tos)-ONp involves the esterification of the carboxyl group of Z-Lys(Tos)-OH with
-nitrophenol (HONp) . While the reaction is standard, large-scale production introduces critical challenges regarding byproduct removal (specifically dicyclohexylurea, DCU) and the hydrolytic stability of the active ester.
Key Process Improvement: Transitioning from Dichloromethane (DCM) to Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) as the primary reaction solvent. This exploits the differential solubility of DCU to maximize precipitation and removal before workup, significantly increasing crude purity.
Reaction Pathway Visualization
The following diagram outlines the optimized synthesis workflow, highlighting critical control points for impurity removal.
Figure 1: Optimized workflow for Z-Lys(Tos)-ONp synthesis using the DCC/EtOAc method. Critical step: Filtration of DCU prior to aqueous workup.
Troubleshooting Guide & FAQs
This section addresses specific technical hurdles encountered during scale-up.
Category A: Purity & Byproducts[1]
Q1: My crude product has a persistent yellow color. How do I remove it?Diagnosis: The yellow color indicates the presence of free
-nitrophenol (or the -nitrophenolate anion).
Solution:
The Bicarbonate Wash: Dissolve the crude ester in Ethyl Acetate. Wash repeatedly with cold saturated sodium bicarbonate (NaHCO
) or 5% sodium carbonate (NaCO) until the aqueous layer no longer turns yellow.
Mechanism: The base deprotonates the free
-nitrophenol ( ~7.15), making it water-soluble (yellow phenolate), while the Z-Lys(Tos)-ONp ester remains in the organic layer.
Caution: Do not use strong bases (NaOH) or prolonged exposure, as this will hydrolyze your active ester.
Q2: I see a white precipitate appearing in my final product after recrystallization. What is it?Diagnosis: This is likely residual Dicyclohexylurea (DCU) . DCU is notoriously difficult to remove completely if the reaction was performed in DCM.
Process Improvement:
Switch Solvent: Perform the coupling reaction in Ethyl Acetate or Acetonitrile . DCU is significantly less soluble in these solvents than in DCM, forcing >95% of it to precipitate during the reaction for easy filtration.
Recrystallization: Recrystallize the final product from hot Ethanol or EtOAc/Hexane . DCU is insoluble in hot ethanol and can be filtered off hot before the product crystallizes upon cooling.
Category B: Reaction Efficiency
Q3: The reaction yield is lower than expected (<70%). What variables should I check?Analysis:
Moisture: DCC is sensitive to moisture. Ensure solvents are anhydrous. Water consumes DCC to form DCU without producing the ester.
Stoichiometry: Use a slight excess of
-nitrophenol (1.1 eq) relative to the amino acid. This ensures all the expensive Z-Lys(Tos)-OH is consumed.
Temperature: The addition of DCC must be done at 0°C . Adding it at room temperature can lead to
-acylurea formation (an irreversible rearrangement byproduct) rather than the desired O-acylisourea intermediate.
Q4: Can I use EDC instead of DCC?Answer: Yes. EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) generates a water-soluble urea byproduct that is easily removed during the aqueous wash steps.
Pros: Eliminates the DCU filtration issue entirely; higher purity crude.
Cons: EDC is significantly more expensive than DCC. For multi-gram or kilogram scale, DCC remains the economic standard, provided the solvent improvements (Q2) are used.
Optimized Experimental Protocol
Target Scale: 10–50 g
Method: DCC Coupling in Ethyl Acetate
Materials
Substrate: Z-Lys(Tos)-OH (Dry, free acid).
Reagent:
-Nitrophenol (1.1 equivalents).
Coupling Agent: DCC (1.1 equivalents).
Solvent: Ethyl Acetate (Anhydrous).
Step-by-Step Methodology
Preparation:
Dissolve Z-Lys(Tos)-OH (1.0 eq) and
-nitrophenol (1.1 eq) in anhydrous Ethyl Acetate (approx. 10 mL per gram of amino acid).
Cool the solution to 0°C in an ice bath. Stirring must be vigorous.
Activation:
Dissolve DCC (1.1 eq) in a minimum volume of Ethyl Acetate.
Add the DCC solution dropwise to the reaction mixture over 20 minutes. Do not rush this step; exothermic control is vital to prevent racemization.
Reaction:
Maintain at 0°C for 1 hour.
Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. A heavy white precipitate of DCU will form.
Workup (The Purification Gate):
Filtration: Filter the reaction mixture (sintered glass funnel or Celite pad) to remove the precipitated DCU. Wash the filter cake with a small amount of cold EtOAc.
Washing: Transfer the filtrate to a separatory funnel.
Wash 3x with cold saturated NaHCO
(Removes free -nitrophenol).
Wash 1x with cold 1M citric acid or dilute HCl (Removes unreacted amine/DCC derivatives).
Wash 1x with Brine (Drying).
Drying: Dry the organic layer over anhydrous MgSO
, filter, and evaporate the solvent under reduced pressure to obtain the crude solid.
Recrystallization:
Dissolve the crude solid in a minimum amount of boiling Ethanol (or EtOAc).
If the solution is cloudy (residual DCU), filter it while hot.
Allow to cool slowly to room temperature, then to 4°C.
Collect crystals by filtration and wash with cold ether/hexane.
Technical Specifications & Data
Solvent Selection for DCU Removal
The choice of solvent dictates the ease of purification.
Solvent
DCU Solubility
Recommendation
Notes
Dichloromethane (DCM)
Moderate
Avoid
DCU stays in solution and contaminates product.
Ethyl Acetate (EtOAc)
Very Low
Preferred
DCU precipitates quantitatively; easy filtration.
Acetonitrile (MeCN)
Negligible
Excellent
Best for DCU removal, but Z-Lys(Tos)-OH solubility may be lower.
DMF
High
Avoid
Hard to remove solvent; DCU remains soluble.
Analytical Checkpoints
TLC: Silica gel; EtOAc/Hexane (1:1). Product
~0.6; -Nitrophenol ~0.4 (visible yellow).
Melting Point: Literature values for Z-Lys-ONp derivatives vary based on side-chain protection. Expect a sharp melting point range (typically >100°C). Broad ranges indicate DCU contamination.
Storage: Store at -20°C under desiccant. Active esters are prone to hydrolysis by atmospheric moisture.
References
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
MedChemExpress. Z-Lys-ONp Hydrochloride Product Information. Retrieved from . (Source for general physical properties of Z-Lys-ONp analogs).
Sigma-Aldrich. Z-Lys-ONp Hydrochloride Specification Sheet. Retrieved from . (Confirmation of melting point ranges and handling safety).
PubChem. Z-Lys(Tos)-Onp Compound Summary. Retrieved from . (Identification of specific chemical structure CID 73553462).[1]
ResearchGate. Procedures to Improve Difficult Couplings. Retrieved from . (Process improvements regarding solvent effects on DCU solubility).
Technical Support Center: Handling Aggregation in Lys(Tos)-Containing Peptides
Introduction: The Lys(Tos) Challenge Welcome to the Technical Support Center. You are likely here because your peptide synthesis has failed, or your purification shows broad, smearing peaks.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Lys(Tos) Challenge
Welcome to the Technical Support Center. You are likely here because your peptide synthesis has failed, or your purification shows broad, smearing peaks.
The Root Cause:
N-epsilon-tosyl-L-lysine [Lys(Tos)] contains a p-toluenesulfonyl group on the side chain. While this group provides excellent orthogonality (stable to TFA and mild bases), it is highly hydrophobic and aromatic .
- Stacking: The aromatic Tosyl rings can stack intermolecularly, acting like "molecularzippers."
Hydrophobic Collapse: In aqueous or standard polar organic solvents (DMF), these side chains cluster to minimize solvent exposure, driving the formation of
-sheet aggregates.
This guide provides self-validating protocols to disrupt these aggregates during Synthesis (SPPS) and Purification (HPLC).
During Solid Phase Peptide Synthesis (SPPS), as the peptide chain grows, Lys(Tos) residues promote inter-chain hydrogen bonding. The resin beads physically shrink, preventing reagents from reaching the N-terminus.
Protocol A: The "Magic Mixture" & Chaotropic Salts
Standard DMF/DCM washes are insufficient for Lys(Tos) sequences.
Reagent Preparation:
Chaotropic Wash Solution: 0.1 M KSCN (Potassium Thiocyanate) or 0.4 M LiCl in DMF.
Why: Chaotropic salts disrupt the hydrogen bonding network stabilizing the
-sheets.
Solvent Swap: Replace DMF with NMP (N-methyl-2-pyrrolidone) for all coupling steps involving Lys(Tos) and the subsequent 3-5 residues.
Step-by-Step Workflow:
Swell: Pre-swell resin in DCM (Dichloromethane) for 20 mins (better swelling than DMF for polystyrene resins).
Deprotection: Use 20% Piperidine in DMF + 0.1 M HOBt (Reduces aspartimide formation and aids solubility).
Wash: 3x with Chaotropic Wash Solution (see above).
Coupling:
Use HATU/HOAt instead of HBTU/HOBt.
Perform coupling at 50°C (Microwave) or 60°C (Conventional heating) for 15 minutes.
Critical: If using microwave, ensure the temperature does not exceed 75°C to prevent Tosyl instability or racemization.
Visualization: SPPS Decision Matrix
Figure 1: Decision matrix for addressing on-resin aggregation. Note the escalation from solvent swaps to chaotropic additives.
Module 2: Solubilization & Purification
Symptom: Crude peptide is insoluble in Water/Acetonitrile; HPLC peaks are broad or split (ghost peaks).
The "Disaggregation" Protocol
Lys(Tos) peptides often form gel-like precipitates. You must break the secondary structure before purification.
The Golden Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)
HFIP is a potent hydrogen-bond donor that disrupts
-sheets and -helices, effectively "linearizing" the peptide.
Protocol:
Dissolution: Dissolve the crude lyophilized powder in 100% HFIP .
Concentration: 5–10 mg/mL.
Observation: The solution should become clear. If not, sonicate for 30 seconds.
Dilution: Slowly dilute the HFIP solution with 50% Acetonitrile/Water .
Target: Final HFIP concentration should be <10% to avoid damaging standard C18 columns.
Injection: Inject this solution immediately onto the HPLC.
Solvent Compatibility Table:
Solvent
Efficacy for Lys(Tos)
Risk
Recommended Use
Water
Very Low
Precipitation
Do not use alone.
DMSO
Medium
Oxidation (Met/Cys)
Use if HFIP is unavailable. Difficult to remove.
HFIP
High
Volatile/Expensive
Gold Standard for disaggregation.
6M Guanidine
High
Salt overload
Good for purification, requires desalting.
TFE
Medium
Stabilizes Helices
Alternative to HFIP, but less potent.
Visualization: Solubilization Pathway
Figure 2: Workflow for solubilizing hydrophobic Lys(Tos) aggregates using the HFIP method.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I remove the Tosyl group using standard TFA cleavage?A:No. The Tosyl group is stable to TFA, HCl, and basic conditions used in Fmoc removal. It requires Sodium in liquid ammonia (Na/NH3) or strong HF treatment to remove. If you intended to have a free Lysine, you likely used the wrong protecting group (use Lys(Boc) for Fmoc chemistry).
Q2: My HPLC peaks are splitting. Is my peptide impure?A: Not necessarily. Lys(Tos) peptides can exist in slow-exchanging conformational states (aggregates vs. monomers) on the column.
Fix: Heat the HPLC column to 60°C . This speeds up the kinetics of interconversion, sharpening the peak.
Q3: Can I use DMSO instead of HFIP?A: You can, but with caution. DMSO is difficult to remove by lyophilization and can cause oxidation if your sequence contains Methionine (Met) or Cysteine (Cys). HFIP is volatile and easily removed.
Q4: Why is my yield low even after using the "Magic Mixture"?A: Check your loading. High resin loading (>0.5 mmol/g) promotes aggregation. For Lys(Tos) sequences, use low-loading resin (0.2–0.3 mmol/g) to spatially separate the growing chains.
References
Kent, S. B. H. (1988). "Chemical Synthesis of Peptides and Proteins." Annual Review of Biochemistry. (Describes the "Magic Mixture" and solvation effects).
Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guide. (Protocols for Pseudoprolines and Chaotropic Salts).
Albericio, F., et al. (2000). "Use of Chaotropic Salts in SPPS." Journal of Organic Chemistry. (Validation of KSCN/LiCl usage).
ApexBio Technology. "Peptide Solubility Guidelines." (Data on HFIP and hydrophobic peptide handling).
Reference Data & Comparative Studies
Validation
Technical Guide: Comparative Stability of Tosyl (Ts) vs. Boc Protecting Groups
[1] Executive Summary & Chemical Nature[2][3] In the architecture of complex organic synthesis, the selection between p-Toluenesulfonyl (Tosyl/Ts) and tert-Butyloxycarbonyl (Boc) protecting groups is rarely a matter of p...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Nature[2][3]
In the architecture of complex organic synthesis, the selection between p-Toluenesulfonyl (Tosyl/Ts) and tert-Butyloxycarbonyl (Boc) protecting groups is rarely a matter of preference—it is a decision dictated by orthogonality and mechanistic compatibility.
The Boc Group (Carbamate): Designed for transient protection . It acts as a steric and electronic buffer that is easily installed and rapidly removed under mild acidic conditions. It is the workhorse of Solid Phase Peptide Synthesis (SPPS).
The Tosyl Group (Sulfonamide): Designed for robust durability . It creates a sulfonamide bond that is exceptionally stable against acids, bases, and oxidizers, often surviving dozens of synthetic steps. It is frequently used when the amine must remain inert during harsh transformations or when the N-H acidity is required for directed alkylation.
This guide analyzes the stability profiles, cleavage mechanisms, and orthogonal applications of these two distinct classes of protecting groups.[1]
Mechanistic Deep Dive: Why They Cleave
Understanding the mechanism of failure (cleavage) allows you to predict stability in novel scenarios.
Boc: Acid-Catalyzed Elimination
The Boc group relies on the stability of the tert-butyl carbocation. Under acidic conditions (TFA or HCl), the carbonyl oxygen is protonated. The tert-butyl group acts as an excellent leaving group, fragmenting to form the cation and a carbamic acid. The carbamic acid is unstable and spontaneously decarboxylates.
Key Insight: The reaction is driven by entropy (gas generation: isobutylene and CO₂) and the stability of the resulting cation.
Tosyl: Reductive Electron Transfer
The sulfonamide bond is chemically similar to an amide but far more robust. It resists hydrolysis because the sulfur atom is hypervalent and sterically shielded. Cleavage typically requires Single Electron Transfer (SET) .[1] A metal (Na, Li, Mg, or Sm) donates an electron to the aromatic ring/sulfur system, forming a radical anion that fragments the S-N bond.
Key Insight: Because this mechanism requires a radical pathway, it is completely orthogonal to the ionic acid/base chemistry used for Boc/Fmoc/Cbz groups.
Visualization: Cleavage Pathways
The following diagram contrasts the ionic acidolysis of Boc with the radical reduction of Tosyl.
Caption: Comparative mechanistic flow. Top: Boc acidolysis driven by cation stability. Bottom: Tosyl reductive cleavage driven by electron transfer.[1]
Stability Matrix & Performance Data
The following table summarizes the stability of both groups against common synthetic reagents.
Reagent / Condition
Boc Stability
Tosyl Stability
Notes
TFA / DCM (RT)
Unstable (< 5 min)
Stable
Standard Boc removal condition.
HCl / Dioxane (4M)
Unstable
Stable
Alternative Boc removal.
HBr / AcOH (Heat)
Unstable
Unstable
Harsh acid can cleave Tosyl (slowly).
NaOH / KOH (aq)
Stable
Stable
Tosyl is stable to hydrolysis, but N-H is acidic (pKa ~10).
LiAlH₄ (Reduction)
Stable (mostly)
Stable
Boc can be reduced to Methyl amine under extreme forcing.
Na / NH₃ (Birch)
Stable
Unstable
Classic Tosyl cleavage.
H₂ / Pd-C
Stable
Stable
Both survive hydrogenation (unlike Cbz/Bn).
R-MgBr (Grignard)
Unstable (attacks C=O)
Stable
Tosyl N-H will deprotonate, consuming 1 eq of Grignard.
Organolithiums
Unstable
Stable
Subject to ortho-lithiation on the tolyl ring.
Critical Nuance: The "Hidden" Reactivity of Tosyl
While Tosyl is stable to cleavage by base, it alters the chemistry of the amine. The sulfonyl group is strongly electron-withdrawing, rendering the remaining N-H proton acidic (pKa ~11-13).
Implication: In the presence of a base (e.g., K₂CO₃) and an alkyl halide, a Tosyl-protected amine will undergo N-alkylation . Boc-amines are far less prone to this due to higher pKa (~17) and steric bulk.
Experimental Protocols
These protocols are designed to be self-validating. If the expected physical changes (gas evolution, color change) do not occur, stop and re-evaluate reagents.
Protocol A: Standard Boc Deprotection (Acidolysis)
Target: Removal of Boc group without affecting benzyl esters or silyl ethers.
Preparation: Dissolve the Boc-protected amine (1.0 mmol) in Dichloromethane (DCM, 5 mL).
Target: Removal of Tosyl group in the presence of acid-sensitive groups (e.g., acetals).
Reagent Prep: In a flame-dried flask under Argon, dissolve Naphthalene (6 eq) in dry THF. Add Sodium metal (6 eq, cut into small pieces). Stir for 2 hours until the solution turns deep dark green.
Why: This forms Sodium Naphthalenide, a soluble radical anion carrier.
Cleavage: Cool the green solution to -78°C. Cannulate the Tosyl-protected amine (1.0 mmol in THF) into the mixture.
Reaction: Stir for 10–30 minutes.
Observation: The green color should persist. If it turns clear/yellow, the reagent is consumed; add more Na/Naphthalene solution.
Quench: Carefully add sat. NH₄Cl solution (or MeOH) to quench the excess radical anion (color disappears).
Workup: Extract with EtOAc.
Note: Naphthalene is a byproduct. It is non-polar and can be removed via column chromatography (elutes with 100% hexanes) or sublimation.
Strategic Decision Framework
When should you choose one over the other? Use this logic flow to determine the optimal protecting group for your synthetic route.
Caption: Decision Logic. Tosyl is selected for acid stability or N-activation; Boc is selected for ease of use and inertness to alkylation.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[3][4] Wiley-Interscience.
BenchChem. (2025).[1] An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.[5][6]
Comprehensive Guide to Z-Lys(Tos)-ONp: Synthesis, Applications, and Limitations
This guide provides a comprehensive technical review of Z-Lys(Tos)-ONp ( - -Benzyloxycarbonyl- - -p-toluenesulfonyl-L-lysine 4-nitrophenyl ester) and its critical distinction from its deprotected counterpart, Z-Lys-ONp ,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical review of Z-Lys(Tos)-ONp (
--Benzyloxycarbonyl---p-toluenesulfonyl-L-lysine 4-nitrophenyl ester) and its critical distinction from its deprotected counterpart, Z-Lys-ONp , in biochemical applications.
Executive Summary & Compound Identity
Z-Lys(Tos)-ONp is a specialized activated amino acid derivative primarily used as a synthetic building block in peptide chemistry. It allows for the introduction of a Lysine residue with a robust
-tosyl protecting group into a peptide chain.
However, in the context of enzymology and drug development , it is frequently confused with Z-Lys-ONp (where the
-amine is free). The latter is a gold-standard active-site titrant for trypsin-like serine proteases. This guide covers both: the synthetic utility of the Tosyl-protected form and the biological assay applications of the deprotected form.
Feature
Z-Lys(Tos)-ONp
Z-Lys-ONp (Deprotected)
CAS Number
16879-94-0
2179-15-9 (HCl salt)
-Amine Status
Protected (Tosyl) - Neutral/Hydrophobic
Free () - Positively Charged
Primary Application
Peptide Synthesis (Solid/Solution Phase)
Active Site Titration (Trypsin, Plasmin)
Enzyme Interaction
Potential Chymotrypsin substrate (weak)
Highly specific Trypsin substrate
Mechanism of Action
A. Synthetic Mechanism (Peptide Coupling)
Z-Lys(Tos)-ONp functions as an activated ester . The
-nitrophenyl (ONp) group is an electron-withdrawing leaving group, making the carbonyl carbon highly electrophilic.
Reaction: Aminolysis. The amine group of the growing peptide chain attacks the carbonyl of Z-Lys(Tos)-ONp.
Leaving Group:
-Nitrophenol is released (yellow color, though irrelevant for synthesis).
Utility: The Tosyl group on the Lysine side chain is extremely stable to acids (TFA, HCl) and bases, preventing side reactions (branching) during chain elongation.
B. Enzymatic Mechanism (Protease Titration - Z-Lys-ONp)
For the deprotected form (Z-Lys-ONp ), the mechanism is acyl-enzyme intermediate formation . This is used to determine the absolute concentration of active enzyme sites, not just relative activity.
Binding: The positively charged Lysine side chain binds to the S1 specificity pocket (Asp-189 in Trypsin).
Acylation (Burst Phase): The catalytic Serine-195 attacks the ester.
Deacylation (Rate-Limiting): The acyl-enzyme intermediate hydrolyzes slowly.
Result: The "burst" of color corresponds 1:1 to the number of active enzyme molecules.
Comparative Analysis: Alternatives
For Enzyme Assays (Serine Proteases)
Reagent
Type
Specificity
Kinetics
Pros/Cons
Z-Lys-ONp
Titrant / Substrate
Trypsin-like
Burst ()
Best for active site quantification. Unstable in alkaline pH (spontaneous hydrolysis).
BAPNA
Chromogenic Substrate
Trypsin-like
Steady-state
Standard for routine activity assays. Low sensitivity. No burst.
NPGB
Titrant
Trypsin/Thrombin
Irreversible Acylation
Standard titrant. Very fast acylation, extremely slow deacylation.
Z-Lys(Tos)-ONp
Substrate (Potential)
Chymotrypsin-like
Slow
Not for Trypsin. Hydrophobic side chain may fit Chymotrypsin pocket.
For Peptide Synthesis[2][3]
Protecting Group
Stability
Removal Conditions
Comparison to Z-Lys(Tos)
Z-Lys(Tos)
High
Sodium/Liquid Ammonia or HF
Hard to remove. Used when side chain must survive strong acids (TFA/HBr).
Z-Lys(Boc)
Medium
TFA (Trifluoroacetic acid)
Easier removal. Standard for Boc chemistry.
Fmoc-Lys(Boc)
Medium
TFA
Standard for Fmoc chemistry.
Applications & Signaling Pathways
While Z-Lys(Tos)-ONp is a reagent, the Z-Lys-ONp derivative is critical for mapping signaling pathways involving proteolytic cascades.
Key Pathways Assayed:
Coagulation Cascade: Thrombin (Factor IIa) and Factor Xa are trypsin-like proteases. Z-Lys-ONp is used to quantify their active concentration during drug screening (e.g., testing new anticoagulants).
Digestion & Metabolism: Trypsin activation in the pancreas.
Z-Lys(Tos)-ONp: Highly hydrophobic. Requires organic solvents (DMF, DMSO, Dioxane) for solubilization. Poor solubility in aqueous buffers limits biological use without co-solvents.
Z-Lys-ONp: Moderately soluble in water/buffer mixtures, but stock solutions should be in 1mM HCl or acetonitrile to prevent hydrolysis.
Spontaneous Hydrolysis
-Nitrophenyl esters are unstable at pH > 7.0.
Limitation: Background hydrolysis ("blank rate") must be subtracted from enzymatic rates. High pH assays (pH > 8.5) are difficult due to rapid non-enzymatic breakdown.
Deprotection Difficulty (Synthesis)
The Tosyl (Tos) group is extremely stable. It requires Sodium in Liquid Ammonia or Anhydrous Hydrogen Fluoride (HF) for removal. These are harsh, hazardous conditions, making Z-Lys(Tos)-ONp less popular than Boc/Fmoc alternatives for routine synthesis.
Experimental Protocols
Protocol A: Active Site Titration of Trypsin (Using Z-Lys-ONp)
Use this protocol to determine the % active protein in a commercial Trypsin preparation.
Materials:
Enzyme: Trypsin (Bovine Pancreas), ~10-50 µM stock in 1 mM HCl.
Substrate: Z-Lys-ONp (HCl salt). Prepare 10 mM stock in Acetonitrile.
Buffer: 50 mM Sodium Acetate, pH 5.0 (Low pH slows deacylation, enhancing the burst).
Procedure:
Blank: Add 20 µL Substrate stock to 980 µL Buffer. Monitor Absorbance at 400 nm (
) for 2 mins to establish spontaneous hydrolysis rate.
Reaction: Add 20 µL Substrate stock to 960 µL Buffer.
You will see a rapid jump (Burst) followed by a slower linear rate.
Extrapolate the linear phase back to Time = 0.
The intercept (
) represents the amount of product released during the initial acylation.
Calculation:
Note:
for p-nitrophenol varies with pH (approx 18,300 M⁻¹cm⁻¹ at pH > 8, but much lower at pH 5; ensure you use the extinction coefficient determined at your assay pH).
Use this protocol to attach Z-Lys(Tos) to a free amine on a peptide chain.
Dissolve: Dissolve 1.1 equivalents of Z-Lys(Tos)-ONp in minimum DMF.
Mix: Add to the peptide-resin (or free amine in solution) containing 1.0 equivalent of amine.
Catalyst: Add 1.0 equivalent of HOBt (Hydroxybenzotriazole) to accelerate the reaction (optional but recommended).
Incubate: Stir at Room Temperature for 2-4 hours.
Monitor: Check for disappearance of free amine (Kaiser test for solid phase).
Wash: Wash resin thoroughly with DMF to remove the yellow
-nitrophenol byproduct.
References
Active-site titration of serine proteinases: Ascenzi, P., et al. (1987). "Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester." Biochimica et Biophysica Acta (BBA).
Trypsin Kinetics & Mechanism: Malthouse, J. P., et al. (2020). "Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-alpha-benzyloxycarbonyl-L-lysine-p-nitroanilide." ACS Omega.[2]